Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine

Catalog No.
S861017
CAS No.
1156223-02-7
M.F
C14H15FN2
M. Wt
230.28 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine

CAS Number

1156223-02-7

Product Name

Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine

IUPAC Name

N-[(4-fluorophenyl)-pyridin-4-ylmethyl]ethanamine

Molecular Formula

C14H15FN2

Molecular Weight

230.28 g/mol

InChI

InChI=1S/C14H15FN2/c1-2-17-14(12-7-9-16-10-8-12)11-3-5-13(15)6-4-11/h3-10,14,17H,2H2,1H3

InChI Key

VJAGYOCDWUWNOW-UHFFFAOYSA-N

SMILES

CCNC(C1=CC=C(C=C1)F)C2=CC=NC=C2

Canonical SMILES

CCNC(C1=CC=C(C=C1)F)C2=CC=NC=C2
Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine, also known as FPEA, is a member of the family of N-arylalkylamines. This compound is categorized as a psychoactive substance and is currently not approved for human use. FPEA has been studied for its potential applications in the medical and pharmaceutical fields due to its structural similarity with other psychoactive substances.
FPEA has a molecular weight of 245.3 g/mol with a molecular formula of C15H16FN2. The compound is a white powder with a melting point range of 100-103 °C. FPEA is soluble in organic solvents such as ethanol, methanol, and chloroform.
The synthesis of FPEA involves the reaction of 4-fluoro-benzaldehyde with 4-pyridinecarboxylic acid to form 4-(4-fluorophenyl)pyridine-4-carbaldehyde. This intermediate is then reacted with ethylamine to produce the final product, FPEA.
Several analytical techniques are used to detect and quantify FPEA in various matrices. These methods include gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy.
FPEA has been shown to target and activate the trace amine-associated receptor 1 (TAAR1), which is a protein involved in the regulation of monoamine neurotransmitters in the brain. Activation of TAAR1 by FPEA results in the release of dopamine and norepinephrine, leading to potential therapeutic effects in neuropsychiatric disorders such as depression and anxiety.
Limited information is available regarding the toxicity and safety of FPEA in scientific experiments. However, preliminary studies have shown that FPEA does not cause significant toxic effects in animals at low doses.
FPEA has been investigated for its potential applications in various scientific experiments. Studies have shown that FPEA has antidepressant and anxiolytic effects in animals. FPEA has also been studied for its potential applications in the treatment of drug addiction, as it may modulate the reward pathway in the brain.
The current state of research on FPEA is limited. Most studies on FPEA have been conducted in animal models, and few clinical studies have been conducted in humans. However, the potential therapeutic applications of FPEA warrant further research in this area.
FPEA has the potential to be used as a treatment for neuropsychiatric disorders, drug addiction, and other related conditions. Additionally, FPEA may have implications in the field of medicine as a potential drug discovery tool for developing new psychoactive compounds.
Despite the potential applications of FPEA, there are limitations in research on this compound. The lack of clinical studies in humans and the limited information on FPEA's toxicity and safety raise concerns about its use in humans. Future directions of research on FPEA should focus on its pharmacological effects, toxicity, and safety in humans.
-Investigation of the pharmacokinetics of FPEA in humans
-Further studies on the toxicity and safety of FPEA in humans
-The development of other N-arylalkylamine compounds with improved pharmacological effects and safety profiles.
-Exploring the potential uses of FPEA in the treatment of other disorders such as schizophrenia and bipolar disorder.
-The identification of FPEA-related biomarkers that could be used in clinical studies.
-Production of FPEA in a more cost-effective and efficient manner.
-Improvement of the analytical methods for detecting and quantifying FPEA in various matrices.
-Development of FPEA-based drugs that are more potent and selective for TAAR1.

XLogP3

2.4

Dates

Modify: 2023-08-16

Explore Compound Types